

# Risevistinel (NYX-783): A Technical Guide to its Biological Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the current understanding of **Risevistinel** (NYX-783), a novel therapeutic agent in clinical development. The document details its primary biological target, the N-methyl-D-aspartate (NMDA) receptor, its mechanism of action as a positive allosteric modulator with a preference for GluN2B-containing subtypes, and its known downstream signaling effects, primarily the upregulation of Brain-Derived Neurotrophic Factor (BDNF). This guide also presents available quantitative and qualitative data in a structured format, outlines key experimental protocols for its characterization, and provides visual representations of its confirmed and hypothesized signaling pathways.

#### Introduction

**Risevistinel** (NYX-783) is an orally bioavailable, small-molecule compound that functions as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It is currently under investigation for the treatment of post-traumatic stress disorder (PTSD) and other neurological conditions.[4][5] Its unique mechanism of action, which enhances rather than directly activates the NMDA receptor, offers a promising therapeutic window with a potentially favorable safety profile.

## **Primary Biological Target: NMDA Receptor**



The principal molecular target of **Risevistinel** is the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. **Risevistinel** modulates the receptor's activity allosterically, binding to a site distinct from the agonist (glutamate) and co-agonist (glycine or D-serine) binding sites.

### **Subunit Specificity**

Preclinical evidence indicates that **Risevistinel** preferentially modulates NMDA receptors that contain the GluN2B subunit. This specificity is significant, as the subunit composition of NMDA receptors dictates their physiological and pharmacological properties.

#### **Mechanism of Action**

**Risevistinel** potentiates the function of the NMDA receptor by increasing the magnitude of NMDA-induced inward currents. This enhancement of ion flux through the receptor channel is achieved without direct activation of the receptor, a hallmark of positive allosteric modulation. Studies have also shown that **Risevistinel**'s modulatory effect is specific to the NMDA receptor, as it does not alter AMPA receptor-mediated currents.

## **Quantitative and Qualitative Data Summary**

Detailed quantitative data for **Risevistinel**'s binding affinity and potency are not widely available in peer-reviewed literature. The following tables summarize the existing data.

Table 1: Receptor Interaction Profile of Risevistinel (NYX-783)



| Parameter                | Observation                                                                      | References |
|--------------------------|----------------------------------------------------------------------------------|------------|
| Primary Target           | N-methyl-D-aspartate (NMDA)<br>Receptor                                          |            |
| Mechanism                | Positive Allosteric Modulator (PAM)                                              |            |
| Binding Affinity (Kd/Ki) | Data not publicly available                                                      | _          |
| Potency (EC50)           | A concentration of 0.1 μM significantly enhanced NMDA-induced currents in vitro. |            |
| Subunit Preference       | Preferential for GluN2B-<br>containing NMDA receptors.                           |            |

Table 2: Functional Effects of Risevistinel (NYX-783) in Preclinical Models

| Experimental System                                | Effect                                                                            | References |
|----------------------------------------------------|-----------------------------------------------------------------------------------|------------|
| Electrophysiology (mouse prefrontal cortex slices) | Increased NMDA-induced inward currents in both excitatory and inhibitory neurons. |            |
| Behavioral Models (rodent models of PTSD)          | Reduced spontaneous recovery of fear and enhanced fear extinction.                |            |
| Molecular Biology (in vivo)                        | Increased expression of Brain-<br>Derived Neurotrophic Factor<br>(BDNF).          |            |

## **Signaling Pathways**

The therapeutic effects of **Risevistinel** are mediated by the activation of downstream intracellular signaling cascades following the potentiation of NMDA receptor activity.



#### Confirmed Signaling Pathway: NMDA Receptor -> BDNF

The most well-documented signaling pathway for **Risevistinel** involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF). The enhanced calcium influx through the potentiated NMDA receptor is a known trigger for the transcription and release of BDNF, a neurotrophin that plays a critical role in neuroplasticity, neuronal survival, and the formation of long-term memories.



Click to download full resolution via product page

Caption: Confirmed signaling pathway of **Risevistinel** (NYX-783).

## Hypothesized Signaling Pathways: Involvement of ERK and mTOR

While not yet directly demonstrated for **Risevistinel**, NMDA receptor activation is known to stimulate other key signaling pathways involved in synaptic plasticity, such as the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways. It is plausible that **Risevistinel**'s mechanism of action also involves the modulation of these pathways, potentially downstream of or in parallel with BDNF signaling.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Aptinyx Presents Preclinical Data on NYX-783 in Models of PTSD at 2022 Society of Biological Psychiatry Annual Meeting - BioSpace [biospace.com]
- 2. Aptinyx Granted Fast Track Designation, Initiates Phase 1 for Second Clinical Candidate, NYX-783, in Post-Traumatic Stress Disorder [prnewswire.com]



- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Aptinyx reports positive data from Phase II trial of NYX-783 for PTSD [clinicaltrialsarena.com]
- 5. Interaction of mTOR and Erk1/2 signaling to regulate oligodendrocyte differentiation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Risevistinel (NYX-783): A Technical Guide to its Biological Targets and Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376379#risevistinel-biological-targets-and-signaling-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com